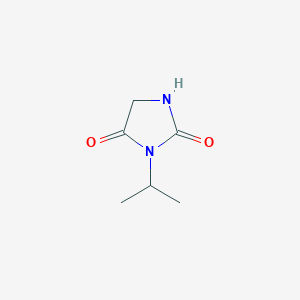

3-(propan-2-il)imidazolidina-2,4-diona

Descripción general

Descripción

3-(propan-2-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Isopropylimidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 3-(propan-2-yl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(propan-2-yl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Anticonvulsivas y Antiarrítmicas

Los derivados de imidazolidina, incluyendo la 3-(propan-2-il)imidazolidina-2,4-diona, se han estudiado por su posible uso como agentes anticonvulsivos y antiarrítmicos. Estos compuestos pueden modular la actividad eléctrica en el cerebro y el corazón, lo cual es crucial para tratar condiciones como la epilepsia y los ritmos cardíacos irregulares .

Efectos Antidiabéticos

La investigación ha indicado que ciertos derivados de imidazolidina exhiben propiedades que pueden ser beneficiosas en el tratamiento de la diabetes. Al influir en los niveles de azúcar en la sangre y la actividad de la insulina, estos compuestos podrían ofrecer un nuevo enfoque para controlar la diabetes .

Propiedades Antimicrobianas y Antifúngicas

El marco estructural de las imidazolidina-2,4-dionas proporciona una base para desarrollar nuevos fármacos antimicrobianos y antifúngicos. Estos compuestos pueden interferir con el crecimiento y la reproducción de varios microorganismos, ofreciendo una vía para crear tratamientos más efectivos .

Usos Antiinflamatorios

Debido a su estructura química, los derivados de imidazolidina también pueden servir como agentes antiinflamatorios. Pueden inhibir la producción de ciertas sustancias en el cuerpo que provocan inflamación, lo cual es beneficioso para tratar diversas enfermedades inflamatorias .

Inhibición del Crecimiento de Plantas

Se ha descubierto que algunos compuestos de imidazolidina tienen efectos inhibitorios sobre el crecimiento de las plantas. Esta aplicación podría ser significativa en el desarrollo de herbicidas o en el estudio de la biología vegetal para comprender los factores de crecimiento .

Síntesis de Moléculas Bioactivas

Los derivados de imidazolidina se utilizan en la síntesis de una amplia gama de moléculas bioactivas. Estas rutas sintéticas pueden conducir a la creación de nuevos fármacos con posibles aplicaciones terapéuticas en diversos campos médicos .

Auxiliar Quiral y Catálisis Asimétrica

En el ámbito de la química sintética, las imidazolidina-2-tionas, una clase relacionada de compuestos, se utilizan como auxiliares quirales y ligandos para la catálisis asimétrica. Esta aplicación es crucial para producir sustancias enantioméricamente puras, que son importantes en los productos farmacéuticos .

Actividades Anti-VIH y Antitiroideas

Los derivados de imidazolidina han mostrado promesa en el tratamiento del VIH y los trastornos tiroideos. Su capacidad de actuar sobre objetivos biológicos específicos los convierte en candidatos para desarrollar nuevos medicamentos para estas afecciones .

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various cellular processes .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to cause significant changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

Direcciones Futuras

The examination of superior structures in drug discovery has gained increasing popularity in pharmaceutical chemistry over the years. Because heterocyclic rings have significant biological activities, studies on these compounds have increased significantly . Future research may focus on the development of new compounds containing imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores, which have shown a wide range of pharmacological activities .

Análisis Bioquímico

Biochemical Properties

3-Isopropylimidazolidine-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as peroxisome proliferator-activated receptors (PPARs), particularly PPARγ . These interactions lead to changes in gene expression and modulation of metabolic pathways. Additionally, 3-Isopropylimidazolidine-2,4-dione can bind to proteins involved in oxidative stress responses, thereby influencing cellular redox states .

Cellular Effects

The effects of 3-Isopropylimidazolidine-2,4-dione on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving PPARγ activation . This activation leads to changes in gene expression that affect lipid metabolism, glucose uptake, and insulin sensitivity. Furthermore, 3-Isopropylimidazolidine-2,4-dione can modulate cellular metabolism by altering the activity of key metabolic enzymes . These effects are observed in various cell types, including adipocytes, hepatocytes, and muscle cells.

Molecular Mechanism

At the molecular level, 3-Isopropylimidazolidine-2,4-dione exerts its effects through several mechanisms. It binds to PPARγ, forming a complex with the retinoid X receptor (RXR), which then binds to specific DNA sequences to regulate gene transcription . This binding leads to the upregulation of genes involved in lipid storage and glucose metabolism. Additionally, 3-Isopropylimidazolidine-2,4-dione can inhibit or activate enzymes involved in oxidative stress responses, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Isopropylimidazolidine-2,4-dione have been studied over various time periods. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3-Isopropylimidazolidine-2,4-dione can have sustained effects on cellular functions, particularly in terms of gene expression and metabolic regulation . These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Isopropylimidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound has been shown to improve insulin sensitivity and glucose uptake without significant adverse effects . At higher doses, there may be toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-Isopropylimidazolidine-2,4-dione is involved in several metabolic pathways, primarily those related to lipid and glucose metabolism . It interacts with enzymes such as PPARγ and RXR, which play crucial roles in regulating these pathways . The compound’s effects on metabolic flux and metabolite levels have been observed in various studies, indicating its potential as a modulator of metabolic processes .

Transport and Distribution

Within cells and tissues, 3-Isopropylimidazolidine-2,4-dione is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of 3-Isopropylimidazolidine-2,4-dione is critical for its activity and function. It has been found to localize in the nucleus, where it interacts with nuclear receptors such as PPARγ and RXR . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its functional specificity .

Propiedades

IUPAC Name |

3-propan-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4(2)8-5(9)3-7-6(8)10/h4H,3H2,1-2H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUINPKCHSKCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340850 | |

| Record name | 3-Isopropylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63637-90-1 | |

| Record name | 3-Isopropylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

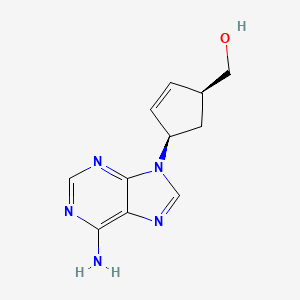

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

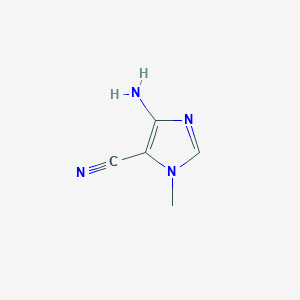

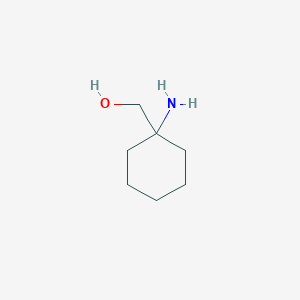

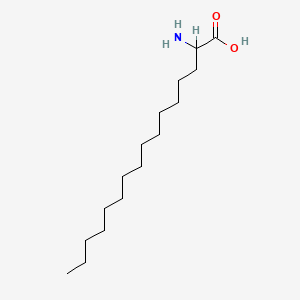

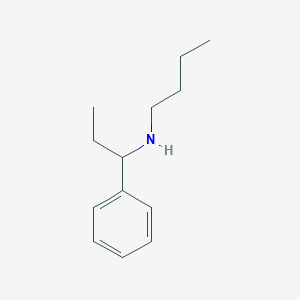

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)